molecular formula C7H8ClNO3S B6254906 2-chloro-3-methoxybenzene-1-sulfonamide CAS No. 1261642-41-4

2-chloro-3-methoxybenzene-1-sulfonamide

Cat. No. B6254906
CAS RN: 1261642-41-4
M. Wt: 221.7
InChI Key:
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Description

“2-chloro-3-methoxybenzene-1-sulfonamide” is a chemical compound with the IUPAC name “3-chloro-2-methoxybenzenesulfonamide”. It has a molecular weight of 221.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11) . This indicates that the molecule consists of a benzene ring with a chloro group at the 3rd position, a methoxy group at the 2nd position, and a sulfonamide group at the 1st position .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The storage temperature is at room temperature .

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

Sulfonamides, including 2-chloro-3-methoxybenzene-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the enzyme from binding to PABA and disrupting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA synthesis and bacterial replication .

Pharmacokinetics

Sulfonamides in general are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in the availability of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids . This results in the inhibition of DNA synthesis and, consequently, bacterial replication .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as drugs or food, can affect the absorption of the compound . The compound’s stability could also be affected by factors such as temperature and light .

Advantages and Limitations for Lab Experiments

2-chloro-3-methoxybenzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It is also relatively stable, and can be stored for long periods of time without significant degradation. The major limitation of this compound is its toxicity; it can be harmful if inhaled or ingested, and should be handled with care.

Future Directions

There are several potential future directions for 2-chloro-3-methoxybenzene-1-sulfonamide. It could be further studied for its potential therapeutic applications, as it has already been found to have inhibitory effects on certain bacteria and fungi. It could also be studied for its potential use as an enzyme inhibitor, as it has been found to have an inhibitory effect on the enzyme acetylcholinesterase. This compound could also be studied for its potential use as a building block for the synthesis of more complex compounds. Finally, it could be studied for its potential use as a reagent in organic synthesis, as it has already been used in a variety of laboratory experiments.

Synthesis Methods

2-chloro-3-methoxybenzene-1-sulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of 3-methoxybenzene-1-sulfonyl chloride with sodium chloride and potassium hydroxide in ethanol. This reaction produces this compound as a white crystalline solid. Other methods of synthesis include the reaction of 3-methoxybenzene-1-sulfonyl chloride with sodium bicarbonate in water, and the reaction of 3-methoxybenzene-1-sulfonyl chloride with potassium carbonate in water.

Scientific Research Applications

2-chloro-3-methoxybenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in the synthesis of compounds, and as a building block for the synthesis of more complex compounds. This compound has also been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria and fungi.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-methoxybenzene-1-sulfonamide involves the sulfonation of 2-chloro-3-methoxyaniline followed by conversion of the resulting sulfonic acid to the sulfonamide.", "Starting Materials": [ "2-chloro-3-methoxyaniline", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "ammonium chloride" ], "Reaction": [ "Diazotization: 2-chloro-3-methoxyaniline is diazotized with sodium nitrite and hydrochloric acid to form diazonium salt.", "Sulfonation: The diazonium salt is then treated with sulfuric acid to form 2-chloro-3-methoxybenzenesulfonic acid.", "Neutralization: The sulfonic acid is neutralized with sodium sulfite and sodium hydroxide to form the sodium salt of 2-chloro-3-methoxybenzenesulfonic acid.", "Sulfonamide Formation: The sodium salt is then treated with ammonium chloride to form 2-chloro-3-methoxybenzene-1-sulfonamide." ] }

CAS RN

1261642-41-4

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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